molecular formula C16H22N4O10 B1193203 2-[(Azidoacety)amino]-2-deoxy-D-galactose

2-[(Azidoacety)amino]-2-deoxy-D-galactose

Cat. No. B1193203
M. Wt: 430.37
InChI Key: HGMISDAXLUIXKM-RJOKEUQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-azidoacetylmannosamine-tretraacylated (Ac4ManNAz) is a biochemical that may be used for in vivo cell labeling and tracking and, therefore, may be useful for cell-based therapy for monitoring the efficacy of molecule delivery and the fate of recipient cells.

Scientific Research Applications

Conformational Analysis

Research conducted by Taga and Osaki (1975) investigated the conformational free energies of 2-amino-2-deoxy and 2-acetamido-D-deoxy derivatives of D-glucose, D-galactose, and D-mannose. They found that the most stable conformations of these amino sugars were in the α- and β-anomers in specific chair forms. This study is significant for understanding the structural behavior of 2-[(Azidoacety)amino]-2-deoxy-D-galactose and similar compounds (Tooru Taga & Kenji Osaki, 1975).

Chelating Properties

Schwarz, Hess, and Klüfers (2010) explored the chelating properties of common aldohexoses and their 2-substituted derivatives. They noted that the 2-amino function in 2-amino-2-deoxy-aldohexoses, including 2-[(Azidoacety)amino]-2-deoxy-D-galactose, plays a significant role in metal binding (T. Schwarz, David Hess, & P. Klüfers, 2010).

Synthesis and Stability

Urge et al. (1992) discussed the synthesis and stability of 1-amino 1-deoxy derivatives of various sugars, including 2-acetamido-2-deoxy-D-galactose. This research is pertinent in understanding the chemical synthesis processes and stability of 2-[(Azidoacety)amino]-2-deoxy-D-galactose derivatives (L Urge et al., 1992).

Gas-Liquid Partition Chromatography

Perry (1964) developed a method for the separation, determination, and characterization of 2-amino-2-deoxy-D-galactose, providing insights into analytical techniques that can be applied to similar compounds (M. Perry, 1964).

Nucleoside Synthesis

Wolfrom, Bhat, and Conigliaro (1971) researched the synthesis of pyrimidine nucleosides of 2-amino-2-deoxy-D-galactose, a study relevant to the understanding of nucleoside synthesis involving 2-[(Azidoacety)amino]-2-deoxy-D-galactose (M. Wolfrom, H. B. Bhat, & P. J. Conigliaro, 1971).

properties

IUPAC Name

[3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Azidoacety)amino]-2-deoxy-D-galactose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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